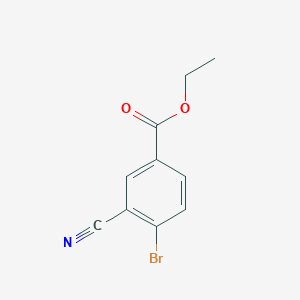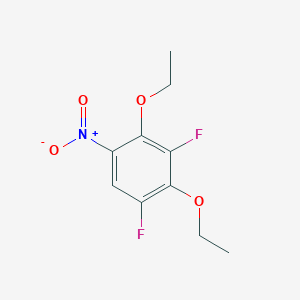
N,5-Dimethoxy-N,2-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-Dimethoxy-N,2-dimethylnicotinamide is a chemical compound with the molecular formula C10H14N2O3. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the nicotinamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethoxy-N,2-dimethylnicotinamide typically involves the reaction of nicotinic acid with methanol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process. The resulting ester is then subjected to further reactions to introduce the methoxy and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and methylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,5-Dimethoxy-N,2-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N,5-Dimethoxy-N,2-dimethylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,5-Dimethoxy-N,2-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in nicotinamide metabolism. This modulation can influence various cellular processes, including energy production, DNA repair, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: The parent compound, which lacks the methoxy and methyl groups.
N,N-Dimethylnicotinamide: A derivative with two methyl groups but no methoxy groups.
2-Chloro-N-methylnicotinamide: A derivative with a chlorine atom and a methyl group.
Uniqueness
N,5-Dimethoxy-N,2-dimethylnicotinamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
N,5-dimethoxy-N,2-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(10(13)12(2)15-4)5-8(14-3)6-11-7/h5-6H,1-4H3 |
Clé InChI |
BGDZSLLLTJRDCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)OC)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12988635.png)
![2-Amino-2-(4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octan-7-yl)acetic acid](/img/structure/B12988643.png)
